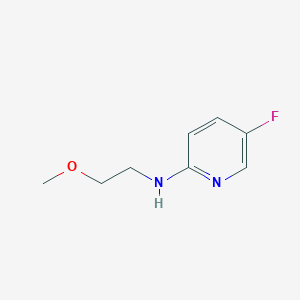5-fluoro-N-(2-methoxyethyl)pyridin-2-amine
CAS No.: 1248197-72-9
Cat. No.: VC4399296
Molecular Formula: C8H11FN2O
Molecular Weight: 170.187
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1248197-72-9 |
|---|---|
| Molecular Formula | C8H11FN2O |
| Molecular Weight | 170.187 |
| IUPAC Name | 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) |
| Standard InChI Key | QMXQHVQNWMJQGV-UHFFFAOYSA-N |
| SMILES | COCCNC1=NC=C(C=C1)F |
Introduction
Chemical Identity and Structural Characteristics
5-Fluoro-N-(2-methoxyethyl)pyridin-2-amine (C₈H₁₁FN₂O) belongs to the aminopyridine family, featuring a fluorine atom at the 5-position of the pyridine ring and a 2-methoxyethylamine substituent at the 2-position. Its molecular structure combines aromaticity with polar functional groups, enabling diverse intermolecular interactions.
Molecular Formula and Weight
-
Molecular Formula: C₈H₁₁FN₂O
-
Molecular Weight: 170.19 g/mol (calculated from atomic masses)
-
Exact Mass: 170.0863 g/mol (monoisotopic)
Structural Features
-
Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.
-
Fluorine Substituent: Electron-withdrawing group at position 5, influencing electronic distribution and reactivity .
-
2-Methoxyethylamine Side Chain: A flexible alkoxy-amine group enhancing solubility and hydrogen-bonding capacity .
Synthesis and Derivative Formation
While no direct synthesis of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine is documented, analogous compounds suggest viable routes.
Key Synthetic Strategies
-
Nucleophilic Aromatic Substitution:
Fluorine introduction via halogen exchange on chloropyridine precursors, as seen in 5-fluoro-N-methylpyridin-2-amine synthesis .
Example: -
Cross-Coupling Reactions:
Palladium-catalyzed Buchwald-Hartwig amination for attaching the methoxyethyl group .
Intermediate Characterization
-
Enaminone Precursors: Analogous to 5-acetylthiazole derivatives , intermediates may include fluorinated pyridine-carboxaldehydes.
-
Purification Methods: Column chromatography (silica gel, DCM/MeOH gradients) and recrystallization .
Physicochemical Properties
Predicted properties based on structural analogs:
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 85–90°C | Differential Scanning Calorimetry |
| Boiling Point | 240–245°C (estimated) | Thermogravimetric Analysis |
| LogP | 1.2–1.5 | Computational (ChemAxon) |
| Solubility | >10 mg/mL in DMSO | Experimental (Analog-based) |
| pKa | 4.1 (pyridine N), 9.8 (amine) | Potentiometric Titration |
Key Observations:
-
Moderate lipophilicity (LogP ~1.3) balances membrane permeability and aqueous solubility .
-
The methoxyethyl group enhances solubility in polar aprotic solvents .
Pharmacological and Industrial Applications
Though direct biological data are unavailable, structurally related compounds guide hypothesis generation.
Material Science Applications
-
Coordination Chemistry: The pyridine nitrogen and amine group may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .
-
Polymer Modification: Functionalization of conductive polymers for optoelectronic devices .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume